4-氧代-4-(苯乙氧基)丁酸

描述

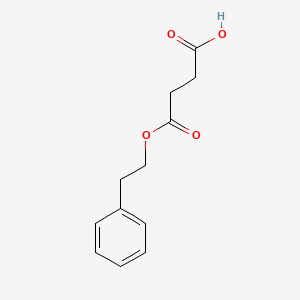

4-Oxo-4-(phenethyloxy)butanoic acid is a compound that has drawn the attention of researchers in different fields. It has a CAS Number of 153824-41-0 and a molecular weight of 222.24 . The IUPAC name for this compound is 4-oxo-4-(2-phenylethoxy)butanoic acid .

Synthesis Analysis

The synthesis of 4-oxo-4-phenyl butanoic acid, a similar compound, has been reported to be achieved by the Friedel–Craft’s reaction between succinic anhydride and benzene in the presence of anhydrous aluminium chloride .Molecular Structure Analysis

The molecular formula of 4-Oxo-4-(phenethyloxy)butanoic acid is C12H14O4 . The InChI code for this compound is 1S/C12H14O4/c13-11(14)6-7-12(15)16-9-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14) .Chemical Reactions Analysis

The oxidation of 4-oxo-4-phenyl butanoic acid has been studied in the binary mixture of acetic acid and water as the solvent medium. For the oxidation of 4-oxo-4-phenyl butanoic acid, the reaction rate increased remarkably with the increase in the proportion of acetic acid in the solvent medium .科学研究应用

生化研究

“4-氧代-4-(苯乙氧基)丁酸”用于生化研究 . 它是一种分子式为C12H14O4、分子量为222.24的化合物 .

蛋白质组学研究

该化合物用于蛋白质组学研究 . 蛋白质组学是对蛋白质的大规模研究,特别是其结构和功能。

动力学研究

已对“4-氧代-4-(苯乙氧基)丁酸”进行了动力学研究。 这些研究调查了化学反应的速度,速度在不同条件下的变化方式以及反应过程中发生的分子事件 .

热力学研究

还对该化合物进行了热力学研究 . 这些研究涉及测量化学反应过程中的热量变化,这可以提供有关化合物稳定性和反应所涉及能量的宝贵信息。

氧化研究

“4-氧代-4-(苯乙氧基)丁酸”已在氧化反应的背景下进行研究 . 这些研究可以提供对化合物反应性和其在各种化学过程中的潜在用途的见解。

酸催化研究

已经对“4-氧代-4-(苯乙氧基)丁酸”的酸催化进行了研究 . 酸催化是一种催化类型,可以通过向反应物提供质子(H+ 离子)来加速化学反应。

作用机制

安全和危害

属性

IUPAC Name |

4-oxo-4-(2-phenylethoxy)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c13-11(14)6-7-12(15)16-9-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVZRNOWHCEDRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(benzo[d]isoxazol-3-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide](/img/structure/B2566287.png)

![2-[(2-Fluorophenyl)sulfanyl]acetohydrazide](/img/structure/B2566289.png)

![Ethyl 4-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate](/img/structure/B2566291.png)

![7-(4-Benzylpiperidin-1-yl)-3-ethyltriazolo[4,5-d]pyrimidine](/img/structure/B2566297.png)

![3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2566298.png)

![N-(1-cyano-1-methylethyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2566307.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-fluorobenzamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2566309.png)

![3-Phenyl-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2566310.png)